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Compound of Interest

Compound Name: D-Erythronolactone

Cat. No.: B118229 Get Quote

Introduction
(-)-2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block of significant

interest to researchers in organic synthesis and drug development. Its rigid bicyclic structure

and strategically placed functional groups make it a valuable synthon for the enantioselective

synthesis of a wide array of complex molecules, including carbohydrate derivatives, bioactive

natural products, and pharmaceutical intermediates.[1][2][3] This protected lactone serves as a

key starting material, enabling the introduction of chirality and facilitating stereocontrolled

transformations.[1][3] Its applications span from the synthesis of hydroxylated indolizidines and

carbohydrate-substituted benzoquinones to components of complex molecules like calyculin.[1]

This document provides a comprehensive guide to the synthesis of (-)-2,3-O-Isopropylidene-D-
erythronolactone, intended for researchers, scientists, and professionals in the field of drug

development. We will delve into the underlying chemical principles, provide a detailed, field-

proven protocol, and discuss the critical parameters that ensure a successful and reproducible

synthesis.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the target compound is

essential for its successful synthesis, purification, and handling.
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Property Value Reference

Molecular Formula C₇H₁₀O₄ [3][4]

Molecular Weight 158.15 g/mol [3][4]

Appearance White crystalline solid [5]

Melting Point 67-69 °C [4]

Optical Activity [α]20/D −118°, c = 1 in H₂O [4]

CAS Number 25581-41-3 [3][4]

Synthetic Strategy: The Criegee Oxidation
The most common and efficient laboratory-scale synthesis of (-)-2,3-O-Isopropylidene-D-
erythronolactone involves the oxidative cleavage of a suitably protected precursor. The key

transformation is a Criegee oxidation, which utilizes lead tetraacetate (Pb(OAc)₄) to cleave the

vicinal diol of a protected sugar derivative.[6][7] This reaction is highly specific for 1,2-diols and

proceeds through a cyclic intermediate, resulting in the formation of two carbonyl groups.[8][9]

[10]

The overall synthetic pathway can be visualized as a two-step process starting from a readily

available carbohydrate source.

L-Gulono-1,4-lactone Protection (Acetonide Formation)
Acetone, Acid Catalyst

Oxidative Cleavage (Criegee Oxidation)
Lead Tetraacetate

(-)-2,3-O-Isopropylidene-D-erythronolactone
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Caption: General workflow for the synthesis.

Mechanistic Insight: The Criegee Oxidation of Vicinal
Diols
The Criegee oxidation is a powerful tool in carbohydrate chemistry for the selective cleavage of

C-C bonds in glycols.[6][10] The reaction with lead tetraacetate is believed to proceed through
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the formation of a cyclic lead(IV) diester intermediate.[10] This intermediate then undergoes a

concerted fragmentation to yield the corresponding aldehydes or ketones. The stereochemical

arrangement of the hydroxyl groups can influence the reaction rate, with cis-diols often reacting

more readily than trans-diols due to the ease of forming the cyclic intermediate.[6][7]
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Caption: Simplified mechanism of the Criegee oxidation.

Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of (-)-2,3-O-Isopropylidene-D-
erythronolactone. Safety Precaution: Lead tetraacetate is toxic and should be handled with

appropriate personal protective equipment in a well-ventilated fume hood.[10]

Part 1: Protection of L-Gulono-1,4-lactone
The initial step involves the protection of the vicinal diols of L-gulono-1,4-lactone using an

acetonide group. This is a standard protection strategy in carbohydrate chemistry.

Materials and Reagents:

L-Gulono-1,4-lactone

Anhydrous Acetone

2,2-Dimethoxypropane
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Concentrated Sulfuric Acid (H₂SO₄)

Sodium Bicarbonate (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl Acetate

Hexane

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer,

suspend L-gulono-1,4-lactone in anhydrous acetone and 2,2-dimethoxypropane.

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the

suspension. The reaction mixture should be stirred at room temperature.

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC). The disappearance of the starting material indicates the completion

of the reaction.

Quenching: Once the reaction is complete, quench the reaction by adding solid sodium

bicarbonate until the effervescence ceases. This neutralizes the sulfuric acid catalyst.

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate

under reduced pressure to obtain the crude protected lactone.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethyl acetate/hexane, to yield the di-O-isopropylidene-L-gulono-1,4-lactone.

Part 2: Oxidative Cleavage to (-)-2,3-O-Isopropylidene-D-
erythronolactone
The second and final step is the Criegee oxidation of the protected lactone to yield the desired

product.

Materials and Reagents:
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Di-O-isopropylidene-L-gulono-1,4-lactone (from Part 1)

Lead Tetraacetate (Pb(OAc)₄)

Anhydrous Benzene or Toluene

Ethylene Glycol

Saturated Sodium Bicarbonate Solution

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Ethyl Acetate

Hexane

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve the di-O-isopropylidene-L-gulono-1,4-

lactone in anhydrous benzene or toluene.

Addition of Oxidant: Cool the solution in an ice bath. Add lead tetraacetate portion-wise to

the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

Reaction Progress: Allow the reaction to stir at room temperature. Monitor the progress by

TLC until the starting material is consumed.

Quenching: Quench the reaction by adding a few drops of ethylene glycol to consume any

excess lead tetraacetate.

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated

sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using an

ethyl acetate/hexane gradient to afford pure (-)-2,3-O-Isopropylidene-D-erythronolactone
as a white crystalline solid.

Characterization Data
The identity and purity of the synthesized (-)-2,3-O-Isopropylidene-D-erythronolactone should

be confirmed by standard analytical techniques.

Analytical Technique Expected Result

¹H NMR

Consistent with the structure, showing

characteristic peaks for the isopropylidene

methyl groups and the lactone ring protons.

¹³C NMR
Shows the expected number of carbon signals,

including the carbonyl carbon of the lactone.

Mass Spectrometry
Molecular ion peak corresponding to the

molecular weight of the product (m/z = 158.15).

Melting Point 67-69 °C.[4]

Optical Rotation [α]20/D ≈ -118° (c=1 in H₂O).[4]

Applications in Synthesis
(-)-2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral synthon due to its inherent

stereochemistry and versatile reactivity. It readily undergoes reactions such as Aldol

condensations with silyl ketene acetals.[1] This reactivity has been exploited in the convergent

syntheses of various complex molecules.[1] Its use as an intermediate streamlines the creation

of bioactive compounds, making it a crucial tool in both academic research and industrial

pharmaceutical development.[2]

Troubleshooting and Key Considerations
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Anhydrous Conditions: The Criegee oxidation is sensitive to moisture, which can hydrolyze

the lead tetraacetate.[6] Therefore, using anhydrous solvents and flame-dried glassware is

crucial for optimal results.

Temperature Control: The addition of lead tetraacetate is exothermic. Maintaining a low

temperature during the addition prevents side reactions and decomposition of the product.

Purity of Starting Materials: The purity of the starting L-gulono-1,4-lactone and the

intermediate protected lactone will directly impact the yield and purity of the final product.

Purification: Flash column chromatography is generally effective for purifying the final

product. Careful selection of the eluent system is important to achieve good separation from

any byproducts.

Conclusion
The synthesis of (-)-2,3-O-Isopropylidene-D-erythronolactone via the Criegee oxidation of a

protected L-gulono-1,4-lactone derivative is a robust and reproducible method. By carefully

controlling the reaction conditions and employing proper purification techniques, researchers

can obtain this valuable chiral building block in good yield and high purity. Its wide range of

applications in the synthesis of complex organic molecules underscores its importance in

modern organic chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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